2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide
CAS No.:
Cat. No.: VC17825888
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O2S |
|---|---|
| Molecular Weight | 254.35 g/mol |
| IUPAC Name | 2-methyl-N-(3-pyridin-3-yloxetan-3-yl)propane-2-sulfinamide |
| Standard InChI | InChI=1S/C12H18N2O2S/c1-11(2,3)17(15)14-12(8-16-9-12)10-5-4-6-13-7-10/h4-7,14H,8-9H2,1-3H3 |
| Standard InChI Key | DUQIPQACMVVLKI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)S(=O)NC1(COC1)C2=CN=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features three distinct structural components:
-
Sulfinamide group: The moiety provides hydrogen-bond donor/acceptor capabilities, influencing solubility and target binding .
-
Oxetane ring: A four-membered oxygen-containing heterocycle that enhances three-dimensionality and metabolic stability while reducing lipophilicity .
-
Pyridine moiety: A nitrogen-containing aromatic ring that facilitates π-π stacking interactions and modulates electronic properties .
The IUPAC name, 2-methyl-N-(3-pyridin-3-yloxetan-3-yl)propane-2-sulfinamide, reflects its substitution pattern. The canonical SMILES string confirms the connectivity of these groups .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 254.35 g/mol | |
| logP (predicted) | ~1.8 (moderate lipophilicity) | |
| Polar surface area (tPSA) | ~63 Ų | |
| Aqueous solubility | Moderate (≈1 mg/mL) |
The oxetane ring contributes to a lower logP compared to larger heterocycles (e.g., piperidine), while the sulfinamide group enhances water solubility .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step sequences leveraging:
-
Oxetane ring formation: Cyclization of 3-aminopyridine derivatives with epichlorohydrin or similar reagents .
-
Sulfinamide introduction: Reaction of oxetan-3-amine intermediates with tert-butylsulfinyl chloride under basic conditions .
A representative synthesis is outlined below:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Pyridinol + epichlorohydrin → oxetane | K₂CO₃, DMF, 80°C | 65% |
| 2 | Oxetane-3-amine + tert-butylsulfinyl chloride | Et₃N, CH₂Cl₂, 0°C → rt | 72% |
| 3 | Purification | Column chromatography | 95% |
Challenges and Solutions
-
Oxetane ring instability: Addressed using low-temperature reactions and anhydrous solvents .
-
Stereochemical control: Chiral auxiliaries (e.g., Ellman’s sulfinamide) ensure enantioselectivity .
Applications in Drug Discovery
Intermediate in Pharmaceutical Synthesis
The compound serves as a precursor to:
-
Kinase inhibitors: Its pyridine and sulfinamide groups mimic ATP-binding motifs in kinases .
-
GPCR modulators: The oxetane ring improves metabolic stability in G protein-coupled receptor ligands .
Physicochemical Optimization
Comparative studies show that replacing morpholine with oxetane-sulfinamide hybrids:
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
-
Oxetane substitution: 3-Pyridinyl groups improve potency 10-fold over phenyl analogs .
-
Sulfinamide vs. sulfonamide: Sulfinamides exhibit better permeability (Papp ≈ 15 × 10⁻⁶ cm/s) .
| Parameter | Guideline |
|---|---|
| Storage | -20°C, desiccated |
| PPE | Gloves, lab coat, eye protection |
| Disposal | Incineration |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume